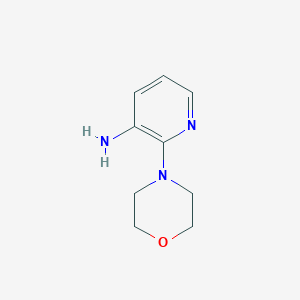

2-Morpholino-3-pyridinamine

Descripción

Overview of Pyridine (B92270) and Morpholine (B109124) Heterocycles in Drug Discovery

Heterocyclic compounds are central to the development of new pharmaceuticals, with pyridine and morpholine rings being particularly prominent.

Pyridine , a six-membered aromatic ring containing one nitrogen atom, is a cornerstone in drug design. dovepress.com Its inclusion in a drug molecule can enhance biochemical potency, improve metabolic stability, and address issues with protein binding. dovepress.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for binding to biological targets. dovepress.com Furthermore, pyridine-containing drugs are used across a wide spectrum of therapeutic areas, including as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. dovepress.comfrontiersin.org

Morpholine is a saturated six-membered heterocycle containing both an amine and an ether functional group. sci-hub.sepnrjournal.com It is frequently used in medicinal chemistry to improve the physicochemical, biological, and metabolic properties of a compound. sci-hub.seresearchgate.net The morpholine moiety is known to enhance aqueous solubility and can improve pharmacokinetic profiles. sci-hub.seresearchgate.net Its ability to form hydrogen bonds via its oxygen atom and its facile synthetic introduction make it a "privileged structure" in drug design. sci-hub.seresearchgate.net

Table 1: Properties of Pyridine and Morpholine Scaffolds in Drug Discovery

| Heterocycle | Key Properties in Medicinal Chemistry | Common Therapeutic Applications |

|---|

| Pyridine | Improves potency and metabolic stability. dovepress.com Enhances permeability and protein binding. dovepress.com Acts as a hydrogen bond acceptor. dovepress.com | Antimicrobial, Antiviral, Anticancer, Anti-inflammatory, Antimalarial. dovepress.comfrontiersin.org | | Morpholine | Improves solubility and pharmacokinetic profile. sci-hub.seresearchgate.net Enhances biological and metabolic properties. sci-hub.se Versatile synthetic building block. sci-hub.seresearchgate.net | Anticancer, Anti-inflammatory, Antiviral, Analgesic. researchgate.netjchemrev.com |

Historical Context of 2-Morpholino-3-pyridinamine Research

The strategic integration of morpholine and pyridine motifs in drug design became more prominent in the early 2000s. smolecule.com This was driven by the need to optimize the properties of drug candidates, particularly for targets like kinases. smolecule.commdpi.com While the concept of using morpholine-based structures in antisense therapies dates back to 1969, the specific focus on small molecules like this compound for drug discovery is a more recent development. nih.gov A significant milestone highlighting the utility of this combined scaffold was the discovery in 2001 of ABT-702, a potent adenosine (B11128) kinase inhibitor, which features a 6-morpholino-pyridin-3-yl group. nih.gov This discovery underscored the potential of morpholinyl-pyridine derivatives in creating effective and orally active therapeutic agents. nih.gov

Significance of this compound as a Chemical Scaffold

The this compound structure is a valuable scaffold for several strategic reasons. The 2-aminopyridine (B139424) portion of the molecule can mimic the adenine (B156593) ring of ATP, making it an effective starting point for designing competitive kinase inhibitors. smolecule.com The morpholine group often occupies adjacent hydrophobic pockets in the active site of enzymes, while its oxygen atom can form crucial hydrogen bonds with conserved amino acid residues. smolecule.commdpi.com

This dual functionality makes the scaffold particularly effective for developing inhibitors of enzymes like phosphatidylinositol 3-kinases (PI3K) and adenosine kinase (AK). mdpi.comnih.gov For instance, in the design of PI3K inhibitors, the morpholine group can interact with key residues like Valine 882 in the PI3Kγ isoform, contributing to the inhibitor's binding affinity. mdpi.com The pyridine ring itself can also enhance solubility, a desirable property for drug candidates. mdpi.com The versatility of the scaffold allows for various substitutions, enabling chemists to fine-tune the biological activity and selectivity of the resulting compounds. cymitquimica.com

Current Research Landscape and Future Directions for this compound

Current research heavily focuses on leveraging the this compound scaffold to develop targeted therapies, especially kinase inhibitors for cancer and inflammatory diseases. mdpi.comnih.govnih.gov Derivatives have shown promise as potent anticancer, anti-inflammatory, and even neuroprotective agents. nih.gov

The future of research in this area will likely involve the creation of extensive libraries of this compound derivatives for screening against a broader array of biological targets. researchgate.netacs.org Advances in synthetic methodologies are making it easier to produce these diverse compounds. acs.orgresearchgate.net The development of potent and selective inhibitors based on this scaffold continues to be a promising avenue for discovering new drugs. nih.gov For example, the optimization of a high-throughput screening lead led to the identification of a pyrido[2,3-d]pyrimidine (B1209978) derivative incorporating the morpholino-pyridin-yl moiety as a potent adenosine kinase inhibitor with an IC₅₀ value of 1.7 nM. nih.gov

Table 2: Research Findings on a Key this compound Derivative

| Compound Name | Target | Biological Activity | Significance |

|---|---|---|---|

| 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine (ABT-702) | Adenosine Kinase (AK) | IC₅₀ = 1.7 nM nih.gov | A potent, non-nucleoside AK inhibitor with oral activity in animal models of pain and inflammation. nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-morpholin-4-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12/h1-3H,4-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYQHRDXKCKJAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380196 | |

| Record name | 2-Morpholino-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51627-47-5 | |

| Record name | 2-Morpholino-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Morpholino 3 Pyridinamine and Its Derivatives

Precursor Roles in Pharmaceutical Synthesis for 2-Morpholino-3-pyridinamine

This compound is a versatile building block in the synthesis of more complex molecules. cymitquimica.com Its structure, featuring both a pyridine (B92270) and a morpholine (B109124) moiety, allows for a range of chemical modifications, making it a valuable precursor in drug discovery. The morpholine structural core is found in many bioactive compounds with a wide array of biological activities. researchgate.net Similarly, the pyridine ring is a common feature in many FDA-approved drugs. researchgate.netdovepress.com

The combination of these two heterocyclic systems in this compound provides a unique scaffold for the development of novel pharmaceutical agents. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are crucial in cancer therapy. The amino group on the pyridine ring offers a site for further functionalization, enabling the synthesis of diverse libraries of compounds for screening and optimization.

Strategies for Chemical Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound and its analogs. These methods can be broadly categorized into condensation reactions, metal-catalyzed cross-coupling reactions, and reductive amination strategies.

Condensation Reactions Involving Pyridinamine and Morpholine

Condensation reactions represent a direct approach to forming the this compound scaffold. This typically involves the reaction of a suitable pyridinamine derivative with morpholine or a morpholine equivalent. One common strategy is the nucleophilic substitution of a leaving group on the pyridine ring by morpholine. For example, reacting a 2-halopyridine with morpholine in the presence of a base can yield the desired product.

A specific synthetic route involves the reaction of 4-(3-nitropyridin-2-yl)morpholine (B187270) with a reducing agent. In one documented procedure, 4-(3-nitropyridin-2-yl)morpholine is dissolved in methanol (B129727) and treated with 10% palladium on carbon under a hydrogen atmosphere to yield this compound. chemicalbook.com

Three-component condensation reactions have also been employed for the synthesis of substituted pyridines, offering an efficient one-pot approach to generate molecular diversity. rsc.org These methods often involve the condensation of a β-ketoester, an alkynone, and ammonia (B1221849) in the presence of an acid catalyst. rsc.org

Metal-Catalyzed Cross-Coupling Approaches for Pyridine Derivatives

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules, including pyridine derivatives. eie.grmdpi.com Reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings are widely used to functionalize pyridine rings. researchgate.net

For the synthesis of this compound and its analogs, these methods can be used to introduce the morpholine moiety or to further functionalize the pyridine core. For example, a palladium-catalyzed reaction could couple a morpholine-containing boronic acid with a suitable aminopyridine halide. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. eie.grresearchgate.net The use of bulky N-heterocyclic carbene (NHC) ligands has shown to be effective in Suzuki-Miyaura coupling reactions involving pyridine substrates. researchgate.net

| Coupling Reaction | Catalyst/Reagents | Application in Pyridine Synthesis |

| Suzuki-Miyaura | Pd(OAc)₂, SPhos, Na₂CO₃ | Coupling of potassium pyridine-2-trifluoroborates with aryl halides. researchgate.net |

| Stille | Cyclopalladated ferrocenylimine | Coupling of 3-alkylstannylpyridines with aryl halides. researchgate.net |

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | Coupling of acyl chlorides with terminal alkynes. eie.gr |

Reductive Amination Strategies in Morpholino Monomer Synthesis

Reductive amination is a key strategy in the synthesis of morpholino monomers, which are the building blocks for morpholino oligomers used in antisense therapies. nih.govtandfonline.com This process typically involves the oxidative cleavage of a ribonucleoside to form a dialdehyde, which then undergoes a reductive amination-cyclization reaction with an amine. researchgate.netd-nb.info

An improved protocol for the synthesis of protected morpholino monomers starts from unprotected ribonucleosides, utilizing an oxidative glycol cleavage and reductive amination strategy. nih.govtandfonline.com This method allows for the installation of exocyclic amine protecting groups at a later stage, which is more cost-effective. nih.govtandfonline.com The choice of reducing agent, such as sodium cyanoborohydride, is critical for the success of the reduction step. researchgate.net

Solid-Phase Synthesis Techniques for Morpholino Oligomers and Analogs

Solid-phase synthesis is the standard method for producing morpholino oligomers. magtechjournal.comnih.gov This technique involves the sequential addition of activated morpholino monomers to a growing chain attached to a solid support. beilstein-journals.orggoogle.com The process includes steps for deprotection, coupling, and capping. unimi.it

Optimization of the solid-phase synthesis process for phosphorodiamidate morpholino oligonucleotides (PMOs) has been a focus of research. magtechjournal.com Key parameters that have been optimized include the choice of organic base (N-ethylmorpholine), the use of additives like lithium iodide to boost coupling efficiency, reaction temperature (30 °C), and reaction duration (90 minutes). magtechjournal.com

Synthesis of Related Morpholino-Pyridine and Morpholino-Pyrimidine Scaffolds

The synthetic methodologies described above are also applicable to the synthesis of a broader range of morpholino-heterocyclic scaffolds, including morpholino-pyridines and morpholino-pyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. frontiersin.orgmdpi.commdpi.comacs.orgnih.govrsc.org

For instance, a series of 4-aryl-3-cyano-2-(3-hydroxyphenyl)-6-morpholino-pyridines were synthesized as potential PI3K inhibitors using the Guareschi pyridine synthesis. mdpi.com This involved the condensation of aryl β-keto esters with cyanoacetamide, followed by regioselective introduction of the morpholine group. mdpi.com

Synthesis of 2-Morpholino Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine derivatives featuring a morpholine group can be achieved through several effective methods, including multicomponent reactions and nucleophilic substitutions.

One prominent method is the Biginelli reaction, a one-pot cyclocondensation. For instance, dihydropyrimidinone derivatives containing a morpholine moiety have been synthesized in good yields by reacting enaminones with urea (B33335) and various substituted benzaldehydes in the presence of glacial acetic acid. mdpi.com The precursor enaminones are themselves synthesized by refluxing a morpholin-1-yl-substituted ethanone (B97240) with dimethylformamide dimethylacetal (DMF-DMA). mdpi.com

Another common strategy involves the nucleophilic substitution on a pyrimidine core. The synthesis of 2-morpholino-4,6(1H,5H)-pyrimidinedione, also known as 2-morpholinouracil, often begins with uracil (B121893) or other pyrimidine derivatives. ontosight.ai The morpholino group is introduced at the 2-position through a nucleophilic substitution reaction. ontosight.ai

More complex morpholinopyrimidine derivatives are accessible through multi-step protocols. A series of 2-methoxy-6-((substituted phenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol derivatives were synthesized using a three-step process that utilizes a multicomponent Petasis reaction. rsc.org Furthermore, specific derivatives like 2-morpholino-6-phenylpyrimidine-5-carbonitrile have also been synthesized as part of research into novel chemical structures. researchgate.net

Synthesis of 4-Morpholinothieno[3,2-d]pyrimidine Derivatives

The thieno[3,2-d]pyrimidine (B1254671) scaffold bearing a morpholine substituent is a recurring motif in medicinal chemistry, and its synthesis is well-established. A typical synthetic route involves several key steps. The process often starts with the condensation of methyl 3-amino-2-thiophenecarboxylate (B8383156) with urea at high temperatures to form a thienopyrimidine intermediate. This is followed by cyclization and chlorination, commonly using phosphorus oxychloride (POCl₃), to produce a chlorinated heterocyclic core. The final step is a nucleophilic substitution reaction where the chlorine atom is displaced by morpholine, often in a polar protic solvent like methanol, to yield the desired 4-morpholinothieno[3,2-d]pyrimidine derivative with high regioselectivity.

Researchers have designed and synthesized numerous series of these derivatives to explore their biological activities. nih.gov For example, three series of 4-morpholinothieno[3,2-d]pyrimidine derivatives with an arylmethylene hydrazine (B178648) moiety were synthesized and their structures confirmed. jst.go.jpjst.go.jp Optimization of these structures has led to the identification of potent compounds.

| Compound ID | Derivative Type | Key Finding | Source |

|---|---|---|---|

| 11c | Arylmethylene hydrazine derivative | Showed remarkable cytotoxicity against H460, HT-29, and MDA-MB-231 cell lines with IC50 values of 0.003 µM, 0.42 µM, and 0.74 µM, respectively. jst.go.jp | jst.go.jp |

| 15f | 2-Hydrazinyl derivative | Exhibited strong cytotoxic activities against H460, HT-29, and MDA-MB-231 cell lines, being 1.7 to 66.5 times more active than the control, GDC-0941. nih.gov | nih.gov |

| 6c | BET inhibitor | Displayed exceptional inhibitory activities against various BET isoform proteins (IC50 values of 3.3 to 42.0 nM) and robust antiproliferative effects in SU-DHL-4 cells (IC50 of 8.6 ± 3.3 nM). nih.gov | nih.gov |

| A12 | 2,4-bismorpholinyl-thieno[3,2-d]pyrimidine | Showed the most potent antitumor activities against five different cell lines, with IC50 values including 3.24 µM (HCT116) and 7.10 µM (A549). nih.gov | nih.gov |

Synthesis of Pyridopyrimidinone Derivatives with Morpholine Moieties

The synthesis of pyridopyrimidinone derivatives that include a morpholine group often involves building the fused ring system first, followed by the introduction of the desired substituents. A plausible synthetic pathway for compounds like 6-(2-methoxyethyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one starts with the condensation of 4-aminopyridine-3-carboxylic acid derivatives to form the core pyrimidinone ring. vulcanchem.com

Subsequently, the morpholine moiety is introduced at the 2-position through a nucleophilic aromatic substitution (SNAr) reaction, typically using morpholine under basic conditions. vulcanchem.com For analogous compounds, this step has been shown to produce yields between 78% and 89% when refluxing the halogenated precursor with excess morpholine in ethanol. vulcanchem.com Other substituents, such as the 2-methoxyethyl group at position 6, can be added via alkylation of an amine intermediate. vulcanchem.com

A specific example is the synthesis of 2-(Morpholinomethyl)-7-phenyl-9-(p-tolyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one, which was achieved with a 79% yield by reacting its precursor with morpholine. mdpi.com The structure of this compound was confirmed through spectroscopic methods, including ¹H-NMR, which showed characteristic signals for the morpholine moiety's protons. mdpi.com

Optimization of Synthetic Protocols for Enhanced Yield and Purity

Optimizing synthetic reactions is crucial for improving efficiency and ensuring the final product's quality. Several techniques are employed to enhance the yield and purity of morpholine-containing heterocyclic compounds.

A robust method for optimization is the Design of Experiments (DoE) , a statistical approach that systematically varies multiple experimental inputs (e.g., temperature, time, catalyst concentration) to model the reaction output. acs.org This allows for the identification of optimal conditions to maximize yield and purity. acs.org For example, in a related synthesis of 4-(p-tolyl)morpholine, variables such as residence time, base equivalents, temperature, catalyst, and base were varied to maximize the yield. acs.org

Flow chemistry offers another powerful optimization tool. The use of a continuous-flow reactor, which allows for high temperatures and short reaction times, can overcome the activation barriers for challenging reactions like the nucleophilic aromatic substitution (SNAr) on unactivated substrates such as 2-chloropyridines. researchgate.net This technique often results in higher yields and fewer side products compared to traditional batch processing. researchgate.net

Systematic variation of reaction parameters is a more traditional optimization approach. For the synthesis of morpholine-2,5-diones, researchers optimized the cyclization step by testing different bases and solvents at various temperatures to achieve the highest possible yield. nih.gov Similarly, for cross-coupling reactions like the Suzuki-Miyaura coupling, yields can be improved by screening different catalysts (e.g., PdCl₂(dppf)) and solvents (e.g., THF/DMF).

Microwave-assisted synthesis has also emerged as a valuable method for improving reaction outcomes. In one study, a microwave-assisted esterification for synthesizing pseudodipeptides resulted in significantly higher yields (around 80%) and purity in a much shorter time (12 minutes) compared to conventional heating methods (around 45% yield). researchgate.net

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| E12 | NaHCO₃ | DMF | 60 | 24 | 55 | nih.gov |

This table illustrates how specific conditions were chosen to optimize the yield of a morpholine-containing compound. nih.gov

Structure Activity Relationship Sar Studies of 2 Morpholino 3 Pyridinamine Analogs

SAR Analysis of 2-Morpholino-6-(3-hydroxyphenyl)pyrimidines as Kinase Inhibitors

A specific and well-studied class of compounds based on this scaffold are the 2-morpholino-6-(3-hydroxyphenyl)pyrimidines, which have been identified as potent and selective inhibitors of PI3 kinases. rcsb.orgpdbj.orgoncotarget.comnih.gov The PI3K signaling pathway is frequently deregulated in various human cancers, making these inhibitors an attractive therapeutic strategy. rcsb.orgpdbj.org Extensive SAR studies on this series have elucidated the precise roles of its key components. rcsb.org

The 3-hydroxyphenyl group is a critical component for the high potency of this class of inhibitors. nih.gov Its importance is not merely due to its bulk but is specifically tied to the hydrogen-bonding capability of the hydroxyl (-OH) group.

X-ray co-crystal structures of these inhibitors bound to PI3Kγ have provided a clear understanding of this interaction at the molecular level. nih.gov The data reveals that the phenol (B47542) hydroxyl group forms two crucial hydrogen bonds with amino acid residues in the ATP binding site: one with the side chain of Asp841 and another with Tyr867. nih.gov This dual hydrogen-bonding interaction firmly anchors this part of the inhibitor in the active site, contributing significantly to its binding affinity.

The importance of this group is starkly demonstrated when it is replaced. For example, substituting the 3-hydroxyphenyl group with a trifluoromethylphenyl moiety, which cannot form these hydrogen bonds, results in a 60-fold decrease in inhibitory activity against PI3Kα. nih.gov Similarly, other research highlights that the 3-OH substitution on the phenyl ring is beneficial for enzymatic activity against PI3Kβ and PI3Kγ isoforms. tandfonline.com The 3-hydroxyphenyl group has also been noted for its ability to enhance anticancer activity through hydrogen bond interactions in other related scaffolds. tandfonline.com

The following table presents data comparing the inhibitory concentration (IC50) of an analog with the 3-hydroxyphenyl group to one without it, underscoring the group's critical function.

| Compound | Key Structural Feature | PI3Kα IC50 (µM) | Fold-Change in Potency |

| Compound 60 | Contains 3-Hydroxyphenyl group | 0.031 | - |

| Analog | Lacks 3-Hydroxyphenyl group | 16 | ~516-fold less potent |

Data derived from studies on 2,4,6-trisubstituted pyrimidines. oncotarget.comnih.gov

Class I PI3 kinases are comprised of four isoforms: p110α, p110β, p110γ, and p110δ. While developing pan-PI3K inhibitors (which inhibit all isoforms) is one strategy, creating isoform-selective inhibitors is often desirable to achieve a more targeted therapeutic effect and potentially reduce side effects. SAR studies of 2-morpholino-6-(3-hydroxyphenyl)pyrimidine analogs have shown that small structural modifications can significantly alter the selectivity profile.

Initial studies on this class of compounds found that they were approximately equipotent against the α and δ isoforms, while being about 10-fold less potent against the β and γ isoforms. oncotarget.comnih.gov This indicates an inherent selectivity within the scaffold. Further research into related pyrido[3,2-d]pyrimidines, where the 2-(3-hydroxyphenyl) and 4-morpholine groups were kept constant, showed that adding substituents at the C-7 position could modulate selectivity. mdpi.com For instance, the addition of a triazole ring at C-7 led to good additional activity against the β isoform, shifting the selectivity profile. mdpi.com

The table below provides a selectivity profile for a representative compound from this class against the four Class I PI3K isoforms.

| PI3K Isoform | IC50 (nM) |

| PI3Kα | 31 |

| PI3Kβ | 370 |

| PI3Kγ | 320 |

| PI3Kδ | 38 |

Data for a representative 2-morpholino-6-(3-hydroxyphenyl)pyrimidine analog. oncotarget.com

This demonstrates a clear selectivity for the α and δ isoforms over the β and γ isoforms. Such selectivity profiling is essential for guiding the development of kinase inhibitors toward specific therapeutic applications.

Role of the 3-Hydroxyphenyl Group in Kinase Inhibition

SAR in Pyridopyrimidinone Derivatives with Morpholine (B109124)

The development of pyridopyrimidinone derivatives as dual PI3K/mTOR inhibitors has been a significant area of research in oncology. nih.gov The morpholine group is a characteristic feature of many PI3K inhibitors. nih.gov The general structure of these inhibitors often features a core, such as pyridopyrimidinone, with various substituents to optimize potency and selectivity. nih.govresearchgate.net

Impact of Substituents on PI3K and mTOR Cellular Activity

Research into pyridopyrimidinone derivatives has revealed that substituents at different positions on the pyridyl and pyrimidinone rings have a marked effect on their ability to inhibit PI3K and mTOR. nih.gov

For instance, in a series of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives, modifications were made at the 2- and 3-positions of a pyridine (B92270) ring attached to the core structure. nih.gov The starting point for one such investigation was a compound that showed potent suppression of Akt-S473 and p70s6k-T389 phosphorylation, with IC50 values of 16 nM and 66 nM in MCF-7 cells, respectively. nih.gov This spurred further exploration of different sulfonamides at the 3-position and various substituents at the 2-position of the pyridine ring. nih.gov

The following table summarizes the impact of various substituents on the cellular activity against PI3K and mTOR for a series of pyridopyrimidinone derivatives. nih.gov

| Compound | R1 (at 2-position) | R2 (at 3-position) | PI3K Cellular Activity (IC50, nM) | mTOR Cellular Activity (IC50, nM) |

| 7 | -OCH3 | Unsubstituted benzenesulfonamide (B165840) | 98.8 | 197.9 |

| 8 | -OCH3 | p-F-benzenesulfonamide | Improved | Mixed Effect |

| 9 | -OCH3 | p-Cl-benzenesulfonamide | Improved | Mixed Effect |

| 10 | -OCH3 | p-CN-benzenesulfonamide | Improved | Mixed Effect |

| 11 | -OCH3 | p-CF3-benzenesulfonamide | Improved | Mixed Effect |

| 12 | -OCH3 | p-OMe-benzenesulfonamide | Improved | Mixed Effect |

| 13 | -OCH3 | m-F-benzenesulfonamide | 67 | 64 |

| 14 | -OCH3 | o-F-benzenesulfonamide | Decreased | Decreased |

| 15 | -OCH3 | o-Me-benzenesulfonamide | ~5x Increase | Little Effect |

| 4 | -OCH3 | 2,4-difluoro-benzenesulfonamide | Most Active | Most Active |

| 16 | -OCH3 | 3,5-difluoro-benzenesulfonamide | Increased | Increased |

| 17 | -OCH3 | 2,5-difluoro-benzenesulfonamide | Increased | Increased |

| 27 | -Cl | p-F-benzenesulfonamide | ~30 | Destroyed |

| 28 | -Cl | 2,4-difluoro-benzenesulfonamide | ~30 | Destroyed |

Data sourced from a study on pyridopyrimidinone derivatives. nih.gov

Key findings from these SAR studies include:

Aryl Sulfonamides: Derivatives with substituted aryl sulfonamides at the 3-position generally showed excellent inhibition of pAKT. nih.gov

Para-Substituents: Small para-substituents like F, Cl, CN, CF3, and OMe on the benzsulfamide moiety enhanced PI3K cellular activity, though their effect on mTOR activity was varied. nih.gov

Meta- and Ortho-Substituents: A meta-fluoro substituent resulted in equally potent PI3K and mTOR activity, while an ortho-fluoro substituent was detrimental to both. nih.gov An ortho-methyl group significantly increased PI3K activity with minimal impact on mTOR. nih.gov

Difluoro-Substitutions: All difluoro-substitution patterns (2,4-, 2,5-, and 3,5-) on the benzenesulfonamide ring led to an increase in both PI3K and mTOR cellular activity, with the 2,4-difluoro analog being the most potent. nih.gov

Aromaticity: The presence of an aromatic ring (phenyl) in the sulfonamide portion appeared to be crucial for PI3K activity. nih.gov

Substituents on the Pyridine Ring: Replacing the methoxy (B1213986) group at the 2-position of the pyridine ring with a chlorine atom boosted PI3K activity to the nanomolar range but abolished mTOR activity. nih.gov

Biological Activity and Pharmacological Investigations of 2 Morpholino 3 Pyridinamine

Investigation of Pharmacological Properties and Therapeutic Potential

The 2-morpholino-3-pyridinamine core, characterized by a pyridine (B92270) ring substituted with a morpholine (B109124) group at the 2-position and an amino group at the 3-position, is integral to numerous derivatives with significant therapeutic promise. The morpholine moiety is often incorporated into drug candidates to enhance aqueous solubility and modulate pharmacokinetic properties. smolecule.comresearchgate.net The aminopyridine portion can mimic the adenine (B156593) ring of ATP, facilitating competitive binding to the ATP-binding sites of enzymes like kinases. smolecule.com

Derivatives built upon this scaffold have been explored for their potential as anticancer agents, kinase inhibitors, and modulators of the central nervous system. For example, the isomeric structure, 6-morpholinopyridin-3-amine, is a known component in more complex molecules designed as potent enzyme inhibitors. nih.govnih.gov The therapeutic potential of these compounds stems from their ability to interact with specific biological targets, thereby modulating cellular pathways implicated in various diseases.

Mechanistic Studies of this compound in Biological Systems

The mechanism of action for compounds derived from the this compound scaffold is diverse and dependent on the specific substitutions made to the core structure. The presence of the morpholine ring and the aminopyridine group are crucial for the interaction with molecular targets, such as the active sites of enzymes or receptors. For instance, in kinase inhibition, the aminopyridine moiety often engages in hydrogen bonding within the ATP-binding pocket of the kinase, while the morpholine group can occupy adjacent hydrophobic regions, contributing to the compound's binding affinity and selectivity. smolecule.com

Studies on various derivatives have revealed that their biological effects are a direct result of modulating specific signaling pathways. For example, inhibition of kinases in the PI3K/Akt/mTOR pathway disrupts signals that are crucial for cancer cell proliferation and survival. nih.gov Similarly, inhibition of phosphodiesterase 10A (PDE10A) affects cyclic nucleotide signaling, which is a key mechanism for modulating neuronal activity in the brain. google.com The specific mechanism is therefore intrinsically linked to the identified molecular target of each unique derivative.

Target Identification and Validation for this compound

The 2-morpholino-3-aminopyridine scaffold is a key feature in the design of inhibitors targeting the phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is frequently dysregulated in cancer. While direct studies on this compound are limited, numerous derivatives incorporating this or a similar morpholino-aminopyridine core have demonstrated potent inhibitory activity.

For instance, a series of 2-morpholino-substituted-1,3-benzoxazines have been investigated as inhibitors of DNA-dependent protein kinase (DNA-PK) and PI3K. nih.govthegoodscentscompany.com One of the most active compounds from this series, compound 27 (full name not provided in source), showed significant inhibition of multiple PI3K isoforms. nih.gov Another related compound, ABT-702 , which features a 6-morpholino-pyridin-3-yl group, was identified as a potent, non-nucleoside adenosine (B11128) kinase (AK) inhibitor. nih.gov

The inhibitory activity of these compounds highlights the importance of the morpholine-pyridine core in targeting the ATP-binding site of various kinases.

Table 1: PI3K Inhibition by a 2-Morpholino-Substituted Benzoxazine Derivative Data sourced from a study on 2-morpholino-substituted-1,3-benzoxazines.

| Compound | Target | IC50 (µM) | Citation |

| Compound 27 | PI3Kα | 0.13 | nih.gov |

| Compound 27 | PI3Kβ | 0.14 | nih.gov |

| Compound 27 | PI3Kγ | 0.72 | nih.gov |

| Compound 27 | PI3Kδ | 2.02 | nih.gov |

| Compound 27 | DNA-PK | 0.28 | nih.gov |

Bromodomain and Extra-Terminal (BET) proteins are epigenetic readers that play a crucial role in regulating gene transcription and are considered important targets in cancer and inflammatory diseases. scientificarchives.comchemrxiv.org Small molecule inhibitors that target BET proteins often do so by competing with the natural ligand, acetylated lysine, for binding to the bromodomain pocket. scientificarchives.com While heterocyclic scaffolds are common in the design of BET inhibitors, specific research directly linking this compound derivatives to potent BET inhibition is not extensively documented in the available literature. However, the structural characteristics of the morpholine-pyridine core make it a plausible scaffold for the development of such inhibitors, as these systems are known to participate in the types of interactions required for binding to the acetyl-lysine pocket of bromodomains. biorxiv.orgzenithepigenetics.com The development of BET inhibitors is an active area of research, with a focus on creating molecules with improved selectivity for specific BET family members or individual bromodomains to enhance therapeutic efficacy and reduce toxicity. chemrxiv.orgzenithepigenetics.com

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum that degrades the second messengers cAMP and cGMP. google.comnih.gov Inhibition of PDE10A is a promising therapeutic strategy for neuropsychiatric disorders like schizophrenia by modulating dopamine (B1211576) signaling pathways. google.comnih.gov Several complex molecules incorporating a morpholinyl-pyridinyl moiety have been developed as potent PDE10A inhibitors.

A patent for imidazo[1,2-b]pyridazine (B131497) derivatives describes compounds containing a 6-(4-morpholinyl)-3-pyridinyl group that act as PDE10 inhibitors. google.com One such example is compound 94 (6-cyclopropyl-2-methyl-8-(4-morpholinyl)-3-[6-(4-morpholinyl)-3-pyridinyl]-imidazo[1,2-b]pyridazine). google.com These compounds demonstrate how the this compound scaffold can be integrated into larger molecular frameworks to achieve high-affinity binding to specific therapeutic targets.

Table 2: Example of a PDE10A Inhibitor Incorporating a Morpholinyl-Pyridinyl Moiety

| Compound | Structure | Target | Application | Citation |

| Compound 94 | 6-cyclopropyl-2-methyl-8-(4-morpholinyl)-3-[6-(4-morpholinyl)-3-pyridinyl]-imidazo[1,2-b]pyridazine | PDE10A | Neuropsychiatric Disorders | google.com |

Protein synthesis is a fundamental biological process and a major target for therapeutic intervention, particularly with antibiotics. nih.gov Inhibition can occur at various stages, including initiation, elongation, and termination, by targeting different components of the ribosome or associated translation factors. nih.govnih.gov While a vast number of small molecules are known to inhibit protein synthesis, there is currently no specific scientific literature that details the interaction of this compound or its direct derivatives with ribosomal components or their role in inhibiting protein synthesis pathways. nih.govnih.govrsc.org The mechanisms of protein synthesis inhibitors are highly specific, often involving precise binding to ribosomal RNA or proteins, and such activity has not been reported for this particular chemical class in the reviewed sources. nih.gov

Potential as Dopamine Modulating Agent via PDE10 Inhibition

Cellular Assays and In Vitro Efficacy

The evaluation of this compound and its derivatives in cellular assays has provided insights into their potential as therapeutic agents. The core structure, combining morpholine and pyridine elements, is a recognized pharmacophore in medicinal chemistry. nih.gov

The aminopyridine scaffold is a component of various compounds studied for their anticancer properties. thegoodscentscompany.com Research into structurally related compounds has highlighted the importance of the morpholine moiety for antiproliferative activity. A notable mechanism of action for morpholine-containing compounds is the inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer and plays a critical role in cell proliferation and survival. nih.gov

For instance, a series of morpholine-based thieno[2,3-d]pyrimidine (B153573) derivatives, which are structurally analogous to pyridopyrimidines, were designed and synthesized as PI3K inhibitors. nih.gov Their activity was evaluated against various cancer cell lines and PI3K isoforms. nih.gov The morpholine group in these compounds is crucial, as it often forms a key hydrogen bond with the hinge region (Val851) of the PI3K active site, mimicking the binding mode of well-known pan-PI3K inhibitors. nih.gov

Several of these derivatives demonstrated significant cytotoxic activities against breast cancer cell lines. nih.gov Compound VIb (a thieno[2,3-d]pyrimidine with a 3-hydroxyphenyl substitution), in particular, showed potent enzymatic inhibition of PI3K isoforms. nih.gov

| Compound | % Inhibition of PI3Kβ | % Inhibition of PI3Kγ |

|---|---|---|

| IIIa | 62% | 70% |

| VIb | 72% | 84% |

| PI-103 (Reference) | Not specified in text | Not specified in text |

The data suggests that derivatives of the morpholine-pyridine scaffold can effectively inhibit key cancer-related enzymes, leading to potent antiproliferative effects. nih.gov Similarly, a related compound, 5-Bromo-3-morpholinopyridin-2-amine, has been identified for its potential anticancer properties, arising from its ability to interact with and modulate the activity of critical biological macromolecules like enzymes.

The inhibition of the PI3K pathway by compounds like the morpholine-based thieno[2,3-d]pyrimidines is known to trigger downstream cellular events, including cell cycle arrest and apoptosis (programmed cell death). nih.gov While direct studies on this compound are limited, the mechanism of action of related compounds provides a strong indication of its potential effects. The PI3K/mTOR pathway is a central regulator of cell growth, and its inhibition can halt cell cycle progression. nih.gov

Studies on various other anticancer compounds have repeatedly demonstrated that the inhibition of critical kinases or the introduction of cytotoxic agents leads to the arrest of the cell cycle at different phases (e.g., G1, G2/M) and the initiation of apoptosis. nih.gov For example, some imidazo[1,2-a]pyridine (B132010) compounds induce cell cycle arrest and apoptosis in breast cancer cells, evidenced by the modulation of proteins like p53, p21, and caspases. The induction of apoptosis is a key mechanism for the elimination of cancer cells and is often mediated through the activation of caspase enzymes and regulation of the Bcl-2 family of proteins. Given that morpholine-containing derivatives can effectively inhibit the PI3K pathway, it is plausible that their antiproliferative effects are mediated through the induction of cell cycle arrest and apoptosis. nih.gov

Antiproliferative Effects in Cancer Cell Lines

Immunomodulatory and Immunostimulatory Effects

Immunomodulators are substances that can regulate and optimize the immune system's function. While the pyridine and morpholine heterocycles are present in a wide array of biologically active molecules, there is no direct scientific evidence in the searched literature detailing the immunomodulatory or immunostimulatory effects of the specific compound this compound. Research on other natural and synthetic compounds has shown that molecules can exert immunostimulant effects by enhancing the activity of immune cells like macrophages or by modulating cytokine profiles, such as the levels of interleukins and interferons. However, such activities have not been specifically documented for this compound.

Antiviral Activity of Morpholino Oligomers

The morpholine chemical moiety is the defining structural feature of phosphorodiamidate morpholino oligomers (PMOs), a class of synthetic antisense molecules investigated for antiviral therapies. cymitquimica.comnih.gov It is important to note that these PMOs are large, single-stranded DNA-like oligomers, not the small molecule this compound. cymitquimica.com Their backbone is composed of morpholine rings linked by phosphorodiamidate groups. cymitquimica.com

PMOs function via a steric blockade mechanism. cymitquimica.com They are designed to be complementary to specific viral RNA sequences and bind to them through Watson-Crick base pairing. cymitquimica.comnih.gov This binding physically obstructs the translational machinery or viral enzymes, inhibiting the expression of viral genes without degrading the RNA target. cymitquimica.comthegoodscentscompany.com

To enhance their uptake into cells, PMOs are often conjugated with arginine-rich peptides, forming peptide-PMOs (P-PMOs). cymitquimica.com These P-PMOs have shown significant antiviral efficacy in cell culture and, in some cases, in vivo models. cymitquimica.com Research has demonstrated their activity against a broad spectrum of viruses. cymitquimica.comnih.gov

| Virus Family | Specific Virus Examples | Targeted Mechanism |

|---|---|---|

| Coronaviridae | Murine Hepatitis Virus (MHV), SARS-CoV | Inhibition of viral replication by targeting the 5' terminus of the genomic RNA. cymitquimica.com |

| Flaviviridae | Dengue Virus, West Nile Virus | Suppression of viral translation and RNA replication. cymitquimica.com |

| Filoviridae | Ebola Virus, Marburg Virus | Post-exposure protection by interfering with viral gene expression. nih.gov |

| Arteriviridae | Equine Arteritis Virus (EAV) | Inhibition of translation by targeting the 5' untranslated region. thegoodscentscompany.com |

| Picornaviridae | Coxsackievirus B3 | Inhibition of viral replication. cymitquimica.com |

For example, a P-PMO named '5TERM', which targets the 5' end of the coronavirus genome, was effective against multiple strains of murine hepatitis virus (MHV) in cell culture and reduced viral titers in animal models. cymitquimica.com Similarly, PMOs designed to target the 5' untranslated region of the Equine arteritis virus (EAV) genome markedly reduced viral amplification, with some completely inhibiting it at low micromolar concentrations. thegoodscentscompany.com These findings underscore the potential of the morpholino scaffold as a key component in the development of broad-spectrum antiviral agents. cymitquimica.com

Computational and in Silico Studies

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arxiv.org This method is instrumental in understanding the interactions between a ligand, such as 2-Morpholino-3-pyridinamine, and its potential protein targets. arxiv.org

Prediction of Binding Modes and Key Interactions

Molecular docking simulations are employed to predict how this compound or its derivatives might bind within the active site of a protein. These simulations can reveal the most likely binding poses and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.govmdpi.com For instance, in studies of similar heterocyclic compounds, the aminopyridine moiety is noted for its ability to mimic the adenine (B156593) ring of ATP, facilitating competitive binding at the ATP pockets of kinases. smolecule.com The morpholine (B109124) group, on the other hand, can occupy adjacent hydrophobic regions, with its oxygen atom potentially forming hydrogen bonds with conserved amino acid residues. smolecule.com The analysis of these interactions is crucial for understanding the compound's mechanism of action at a molecular level. nottingham.ac.ukjelsciences.commdpi.com

Ligand-Protein Interaction Profiling

A comprehensive ligand-protein interaction profile can be generated from docking studies. japsonline.com This profile details the specific amino acid residues involved in the binding and the nature of the forces at play. nottingham.ac.ukjelsciences.commdpi.com Such profiling helps in understanding the specificity of the compound for its target and can guide the rational design of derivatives with improved affinity and selectivity. japsonline.com The interactions are fundamental to the biochemical functions of proteins and are crucial for drug design. scitechdaily.com

Density Functional Theory (DFT) Analysis for Molecular Stability and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations provide insights into the molecular stability and reactivity of a compound by analyzing its electronic properties. ajchem-a.com For aminopyridine derivatives, DFT can be used to study the electron density distribution and predict the most reactive sites within the molecule. researchgate.net For example, DFT calculations on a related compound, 5-Bromo-3-morpholinopyridin-2-amine, were used to predict a significant energy barrier for tautomerization, indicating the stability of the amino form. This type of analysis helps in understanding the intrinsic chemical properties of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchcommons.org These models are developed by correlating physicochemical descriptors of a series of compounds with their measured activities. researchcommons.org For derivatives of this compound, QSAR studies can be used to predict the biological activity of new, unsynthesized analogs. japsonline.comnih.gov By establishing a statistically significant model, it becomes possible to identify the key molecular features that contribute to the desired biological effect, thereby guiding the design of more potent compounds. nih.govrsc.orgresearchgate.net

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

In silico prediction of ADMET properties is a critical step in the early stages of drug discovery to assess the pharmacokinetic profile of a compound. biotechnologia-journal.orgnih.govuniroma1.itarxiv.org Various computational tools and models are available to estimate these properties. sciensage.infonih.govbiointerfaceresearch.com

Drug-Likeness Assessment

Drug-likeness is a qualitative concept used to evaluate whether a compound has favorable properties to be a potential drug. nih.govunisa.edu.au This assessment is often based on rules such as Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govmdpi.com The evaluation of these properties for this compound can provide an early indication of its potential as an orally bioavailable drug candidate. nih.gov Online platforms like ADMETlab and SwissADME can be utilized for such evaluations. sciensage.infonih.govnih.gov

Table 1: Predicted Physicochemical and ADMET Properties of this compound (Note: The following values are illustrative and would be derived from actual in silico predictions using relevant software.)

| Property | Predicted Value | Interpretation |

| Molecular Weight | 179.22 g/mol | Complies with Lipinski's Rule (< 500) fishersci.es |

| logP | ~1.5 | Indicates good lipophilicity for absorption |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule (< 10) |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut sciensage.info |

| Blood-Brain Barrier Permeability | Low | May have reduced central nervous system side effects sciensage.info |

| Ames Toxicity | Non-mutagenic | Predicted to be non-cancerous in this assay biotechnologia-journal.org |

| Hepatotoxicity | Low risk | Predicted to have a low risk of liver damage biotechnologia-journal.org |

Conformational Analysis and Energy Landscapes

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies on the conformational analysis and energy landscapes of this compound. While computational studies, including those employing Density Functional Theory (DFT), are common for characterizing molecular structures, dedicated research focusing on the potential energy surface, stable conformers, and rotational barriers of this particular compound is not publicly available.

Typically, such an analysis would involve:

Identification of Rotatable Bonds: Key dihedral angles, such as the one defining the orientation of the morpholine ring relative to the pyridine (B92270) ring, would be systematically rotated to explore the molecule's potential energy surface.

Energy Calculations: The energy of each conformation would be calculated using quantum mechanical methods (e.g., DFT with a specific functional and basis set) to identify low-energy, stable structures.

Transition State Analysis: The energy barriers for interconversion between different conformers would be determined by locating the transition states on the energy landscape.

Although detailed experimental and computational data exists for analogous compounds, such as 5-Bromo-3-morpholinopyridin-2-amine, these findings cannot be directly extrapolated to this compound due to the influence of substituent effects on molecular geometry and electronic distribution. For instance, studies on the bromo-substituted analogue have shown that the morpholine ring adopts a chair conformation and is oriented nearly perpendicular to the pyridine ring. However, without a specific study on this compound, its precise conformational preferences and the corresponding energy landscape remain uncharacterized in the available scientific literature.

Therefore, no data tables or detailed research findings on the conformational analysis and energy landscapes of this compound can be presented.

Preclinical Research and Translational Considerations

Challenges in Drug Discovery and Development

The discovery and development of new drugs is a lengthy and costly endeavor, with high rates of failure. lifebit.ai On average, bringing a new drug to market can take 10 to 15 years and cost billions of dollars. lifebit.ai A significant portion of these costs and delays are rooted in the preclinical phase, where promising compounds, known as "hits," are identified and developed into "leads."

The primary challenges in this early stage include:

High Attrition Rates: A vast number of compounds are screened, but very few advance. Only a small fraction of drugs that enter clinical trials ultimately receive approval, with the main cause of failure being a lack of demonstrable efficacy. lifebit.ai

Target Identification and Validation: The process begins with identifying a biological target, such as a protein or enzyme, that is believed to play a crucial role in a disease. lifebit.ai Validating that modulating this target will have the desired therapeutic effect is a fundamental and often difficult step. lifebit.ai

Complex Data Integration: Modern drug discovery relies on integrating diverse and complex datasets, including genomic, proteomic, and clinical information, which presents a significant logistical challenge. lifebit.ai

Physicochemical Properties: For a compound to be effective, it must possess the right balance of properties. For molecules intended to act on the central nervous system (CNS), a significant hurdle is designing them to cross the blood-brain barrier (BBB). nih.gov The morpholine (B109124) ring, a key feature of 2-Morpholino-3-pyridinamine, is often incorporated into CNS drug candidates to help modulate physicochemical properties like pKa and lipophilicity, which can improve solubility and brain permeability. nih.gov However, achieving the optimal balance remains a delicate and challenging task. nih.gov Natural products, while a rich source of chemical diversity, also present technical barriers to screening, isolation, and optimization. nih.gov

Translational Failures from Animal Models to Clinical Studies

A major impediment in drug development is the frequent failure of findings from animal models to translate into successful human clinical trials. nih.gov The average rate of successful translation from preclinical animal models to clinical trials in some therapeutic areas, such as oncology, is less than 8%. wellbeingintlstudiesrepository.org This discrepancy highlights the inherent limitations of using non-human species to predict human responses.

Key reasons for these translational failures include:

Interspecies Differences: Animals are not simply small humans. facellitate.com There are significant physiological, metabolic, and genetic differences between species. wellbeingintlstudiesrepository.orgfacellitate.com For example, the way a chemical is absorbed, distributed, metabolized, and eliminated (ADME) can vary immensely, affecting both its efficacy and its safety profile. facellitate.com

Inadequate Disease Representation: Animal models often fail to fully replicate the complexity of human diseases. nih.govwellbeingintlstudiesrepository.org This is particularly true for psychiatric disorders, where reproducing the nuances of a human condition in an animal is a profound challenge. nih.gov Even in cancer research, where animal models have been crucial, they often fall short of mimicking the intricate process of human carcinogenesis and tumor progression. wellbeingintlstudiesrepository.org

Misinterpretation of Models: There is a critical distinction between an animal "model" of a disease and a predictive screen for a drug treatment. This difference is often misunderstood, leading to flawed assumptions about a compound's potential clinical success. nih.gov For instance, a drug that shows promise in an animal study might fail in humans because the animal model did not accurately predict clinical efficacy, as was the case with the cancer drug IPI-926, which showed a fivefold increase in survival in mice but no effect in human trials. wellbeingintlstudiesrepository.org

These failures underscore the need for more predictive preclinical models and a more cautious interpretation of animal study data when considering compounds like this compound for clinical development.

Optimizing Lead Compounds for Preclinical Evaluation

Once a promising "hit" compound is identified, it enters the lead optimization phase. The goal is to transform this initial molecule into a high-quality clinical candidate by refining its structure to enhance desired properties and minimize undesirable ones. sygnaturediscovery.com This is a multidisciplinary effort involving medicinal chemists, biologists, and pharmacologists. axcelead-us.com

The optimization process focuses on systematically elucidating the Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR). nih.gov Key aspects that are fine-tuned include:

Potency and Selectivity: Modifying the compound to increase its activity against the intended biological target while minimizing its effects on other targets to reduce potential side effects. nih.gov

ADMET Properties: Optimizing the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of the compound. This involves adjusting physicochemical properties like lipophilicity (LogP) and the acid dissociation constant (pKa). nih.gov For example, in the development of CNS-active benzimidazole (B57391) analogs, incorporating a morpholine ring was a strategy used to reduce pKa and/or LogP, leading to improved selectivity and better CNS profiles. nih.gov

Novelty and Patentability: Ensuring the optimized compound is structurally unique and can be protected as intellectual property. sygnaturediscovery.com

| Compound | Modification | Target Potency (IC₅₀, nM) | Lipophilicity (LogP) | Aqueous Solubility (µM) |

|---|---|---|---|---|

| Lead-01 | Initial Scaffold | 150 | 4.5 | <1 |

| Analog-A | Added polar group | 120 | 3.8 | 15 |

| Analog-B (Optimized) | Incorporated morpholine | 50 | 3.2 | 50 |

This table is illustrative and does not represent actual data for this compound.

Future Prospects and Emerging Therapeutic Applications

While specific therapeutic applications for this compound are not yet established, its structural components suggest potential areas for future investigation. The morpholine heterocycle is a privileged structure in medicinal chemistry, particularly for CNS disorders. nih.gov Its presence in a molecule can enhance potency, act as a scaffold to correctly orient other functional groups, and favorably modulate pharmacokinetic properties to improve brain penetration. nih.gov This suggests that derivatives of this compound could be explored for activity against enzymes or receptors involved in neurodegenerative diseases like Alzheimer's or Parkinson's disease. nih.gov

Furthermore, the pyridinamine scaffold is found in various biologically active compounds. For instance, certain phenoxy-pyridinamine derivatives have been developed as radiotracers for imaging the translocator protein (TSPO), which is implicated in neuroinflammation and cardiovascular diseases. acs.org Although some of these specific tracers failed to show clinical relevance in imaging vascular inflammation, the underlying chemistry demonstrates the utility of the pyridinamine core in designing molecules for diagnostic purposes. acs.org

Future research could focus on synthesizing and screening a library of compounds based on the this compound scaffold. By exploring different substitutions on both the morpholine and pyridine (B92270) rings, it may be possible to identify novel compounds with potential applications in areas such as neuroinflammation imaging, oncology, or as antifungal agents. The development of eco-friendly, metal-free synthesis protocols for related structures like imidazo[1,2-a]pyridines could also facilitate the efficient production and exploration of such derivatives. acs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2-Morpholino-3-pyridinamine with high purity and yield?

- Methodological Answer : Microwave-assisted synthesis (e.g., coupling reactions between morpholine derivatives and halogenated pyridinamines) has demonstrated efficiency in reducing reaction times and improving yields. For example, protocols similar to those used for substituted pyridinamine derivatives (e.g., microwave heating at 120°C for 30 minutes with catalytic Pd) can be adapted . Characterization via -NMR and LC-MS is critical to confirm purity and structural integrity, as emphasized in studies on analogous morpholine-pyridine hybrids .

Q. How can spectroscopic techniques validate the structural configuration of this compound?

- Methodological Answer :

- NMR : - and -NMR can identify morpholine ring protons (δ 3.5–4.0 ppm) and pyridinamine aromatic protons (δ 6.5–8.5 ppm).

- FT-IR : Peaks at ~3300 cm (N-H stretch) and ~1600 cm (C=N/C-O) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) ensures accurate molecular weight determination (e.g., CHNO, calculated 208.11 g/mol).

Q. What are the key solubility and stability considerations for this compound in aqueous and organic solvents?

- Methodological Answer : Solubility tests in DMSO, ethanol, and phosphate buffers (pH 7.4) are essential for biological assays. Stability studies under varying temperatures (4°C, 25°C) and light exposure should employ HPLC to monitor degradation products. For example, analogs like 3-methyl-2-pyridinamine show instability in acidic conditions, requiring pH-controlled storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd, Cu, or Ni catalysts to improve regioselectivity.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) may reduce side reactions compared to THF.

- Temperature Gradients : Gradual heating (e.g., 80°C → 120°C) minimizes thermal decomposition.

Q. What strategies are effective for identifying biological targets of this compound in cellular systems?

- Methodological Answer :

- Chemical Proteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins.

- RNAi/CRISPR Screens : Identify gene knockouts that alter compound efficacy, as demonstrated in morpholino antisense oligomer studies .

- Molecular Docking : Predict binding to kinases or GPCRs using software like AutoDock Vina, validated by SPR or ITC assays.

Q. How should researchers address contradictory data in the biological activity of this compound across different assays?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassay under standardized conditions. For example:

- Dose-Response Curves : Confirm EC values in multiple cell lines.

- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cell viability data.

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.